Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, ethyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the thieno ring can be achieved through cyclization reactions involving sulfur-containing reagents. The amino group is often introduced through nucleophilic substitution reactions, while the ester group is formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: Another closely related compound with slight structural differences.
Uniqueness
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various cancer cell lines.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.31676 g/mol
- CAS Number : [1042441-82-6]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the thieno-pyridine framework is constructed followed by the introduction of the amino and carboxylate groups. The specific synthetic route can influence the yield and purity of the final product.
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In a study evaluating derivatives of thieno[2,3-b]pyridine compounds, it was found that compounds similar to methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine exhibited IC50 values in the low micromolar range (1.1–4.7 μM) against HeLa cells and other cancer lines such as L1210 and CEM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | HeLa | 1.1 |
3b | L1210 | 2.8 |
3b | CEM | 2.3 |
The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies showing a significant increase in G2/M-phase cells upon treatment with this compound .
Selectivity Towards Cancer Cells
One of the most promising aspects of this compound is its selective cytotoxicity towards cancer cells over normal human lymphocytes. In vitro studies have indicated that this compound does not significantly affect the viability of normal cells at concentrations that inhibit cancer cell proliferation, suggesting a therapeutic window that could be beneficial in clinical settings .
Case Studies
In a comparative study involving various thieno[2,3-b]pyridine derivatives, this compound was highlighted for its improved activity profile. The introduction of specific substituents at key positions on the thieno-pyridine scaffold was shown to enhance potency against multiple cancer types while minimizing toxicity to normal cells .
Properties
IUPAC Name |
methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-8-6(2)5-7-9(13)10(12(15)16-3)17-11(7)14-8/h5H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOGLQEMUIFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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